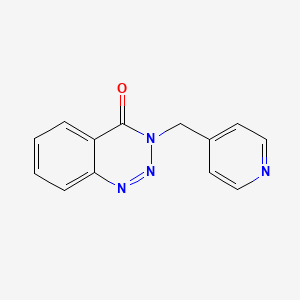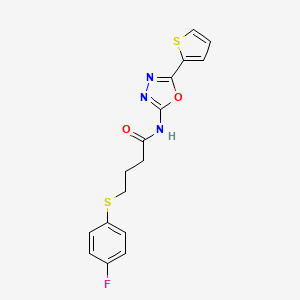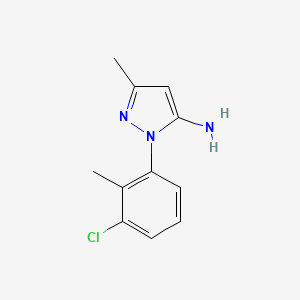
3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-ylmethyl is a common structural motif found in many organic compounds . It consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a methyl group. This structure can be part of larger molecules, such as benzotriazinones, which are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) with a wide range of biological activities .
Synthesis Analysis
The synthesis of pyridin-4-ylmethyl derivatives often involves the use of classical molecular simulation methods . For example, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was achieved using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of pyridin-4-ylmethyl derivatives can be complex and varies depending on the specific compound. For instance, the structure of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide was described as a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .Chemical Reactions Analysis
The chemical reactions involving pyridin-4-ylmethyl derivatives can be diverse. For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives involved the use of magnesium oxide nanoparticles as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridin-4-ylmethyl derivatives depend on the specific compound. For instance, the compound N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide was described as light-yellow crystals .Aplicaciones Científicas De Investigación
Catalytic Activity in Oxidation Reactions
The compound has been associated with the synthesis of dioxidovanadium(V) complexes, which exhibit catalytic activity in the oxidation of olefins using hydrogen peroxide as an oxidant. This application is crucial in organic synthesis, particularly in the selective oxidation of organic molecules, demonstrating the compound's potential as a ligand in catalytic systems (Ghorbanloo et al., 2017).
Coordination Polymers
Coordination polymers formed from reactions involving flexible bis(2-pyridyl) ligands showcase the structural versatility of pyridin-4-ylmethyl derivatives. These polymers exhibit diverse structural motifs depending on the ligand and reaction stoichiometry, underlining their potential in the design of new materials with novel properties (Oh et al., 2005).
Corrosion Inhibition
In the field of materials science, derivatives of "3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one" have been explored as corrosion inhibitors for mild steel in acidic medium. This application is vital for protecting industrial infrastructure and machinery against corrosion, potentially saving significant maintenance costs (Ma et al., 2017).
Antimicrobial and Antitumor Activities
Research has also focused on the synthesis of zinc(II) complexes with pyridine thiazole derivatives derived from "this compound," which displayed considerable in vitro antimicrobial activity against specific bacteria and cancer cell lines. This highlights the compound's potential in medicinal chemistry for developing new therapeutic agents (Xun-Zhong et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-(pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-11-3-1-2-4-12(11)15-16-17(13)9-10-5-7-14-8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAXRACSUITJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)




![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857235.png)